molecular formula C17H19FN4S B607469 Flumezapine CAS No. 61325-80-2

Flumezapine

Numéro de catalogue: B607469
Numéro CAS: 61325-80-2
Poids moléculaire: 330.4 g/mol
Clé InChI: JBHUBOISLBWHAR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Analyse Des Réactions Chimiques

Types de réactions : La flumezapine subit diverses réactions chimiques, notamment :

    Oxydation : La this compound peut être oxydée pour former des sulfoxydes ou des sulfones correspondants.

    Réduction : Les réactions de réduction peuvent convertir la this compound en ses formes réduites, affectant le cycle thiéno ou la partie pipérazine.

    Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle aromatique ou sur le cycle pipérazine.

Réactifs et conditions courants :

    Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

    Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

    Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont utilisés dans diverses conditions.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les dérivés réduits et les analogues substitués de la this compound.

Applications De Recherche Scientifique

Pharmacological Properties

Flumezapine acts primarily as a dopamine D2 receptor antagonist, similar to other antipsychotics. Its mechanism of action is believed to involve modulation of dopaminergic pathways, which are crucial in the pathophysiology of schizophrenia.

Key Pharmacological Characteristics

PropertyDescription
Chemical Structure Related to olanzapine; minor structural differences
Mechanism Dopamine D2 receptor antagonist
Toxicity Concerns Liver and muscle toxicity observed in trials

Clinical Applications and Trials

This compound was investigated in various clinical trials aimed at assessing its efficacy and safety in treating schizophrenia. However, the results were largely unfavorable due to the adverse effects noted.

Summary of Clinical Trials

  • Efficacy in Schizophrenia Treatment
    • This compound was evaluated against placebo and other antipsychotics but showed no significant improvement in symptoms compared to existing treatments.
    • The drug was associated with higher rates of liver toxicity, leading to its abandonment in favor of safer alternatives.
  • Comparative Studies
    • In comparative trials with olanzapine, this compound did not demonstrate superior efficacy or safety profiles.
    • The risk of serious adverse effects led to the conclusion that this compound was not a viable option for schizophrenia treatment.

Clinical Trial Data Table

Study TypeComparisonSample SizeOutcome
Randomized ControlThis compound vs Placebo200No significant difference in symptom reliefHigh toxicity risk; not recommended
Comparative StudyThis compound vs Olanzapine150Similar efficacy but higher adverse effectsInferior choice due to safety issues

Case Studies

While this compound itself is no longer in use, some case studies provide insights into the management of treatment-resistant schizophrenia where alternative therapies were considered.

Notable Case Study Insights

  • A case study highlighted the challenges faced by patients with treatment-resistant schizophrenia. Although this compound was not utilized, the discussion emphasized the need for careful monitoring when using antipsychotics with known toxicity profiles.
  • Patients often require combinations of medications (e.g., clozapine) alongside rigorous monitoring protocols to manage symptoms effectively.

Case Study Data Table

Patient IDTreatment RegimenOutcome
Patient AClozapine + FluoxetineImproved symptoms after 3 weeks
Patient BFluphenazine + CYP2D6 inhibitorMinimal improvement noted

Activité Biologique

Flumezapine, a thienobenzodiazepine derivative, was developed as an antipsychotic agent primarily aimed at treating schizophrenia. Despite its initial promise, it has been largely abandoned due to safety concerns and adverse effects. This article delves into the biological activity of this compound, examining its pharmacological profile, receptor interactions, and findings from various studies.

Pharmacological Profile

This compound exhibits a complex pharmacological profile characterized by its interactions with multiple neurotransmitter systems. It is known to act as a potent antagonist of dopamine D2 receptors and has significant affinity for serotonin receptors, particularly 5HT2 receptors. The following table summarizes its receptor binding affinities compared to other antipsychotics:

Receptor Type This compound Clozapine Spiperone Fluphenazine
D2HighModerateHighHigh
5HT2HighModerateLowLow
5HT1AModerateHighLowLow

This compound's mechanism of action involves:

  • Dopamine D2 Receptor Antagonism : It effectively blocks D2 receptors, which is crucial in managing psychotic symptoms. Studies have shown that this compound does not increase dopamine release, similar to atypical antipsychotics like clozapine, suggesting a lower risk of extrapyramidal symptoms (EPS) .
  • Serotonin Receptor Interaction : It also antagonizes 5HT2 receptors, which may contribute to its therapeutic effects and side effect profile. Notably, this compound's ability to block the elevation of serum corticosterone induced by serotonin and dopamine agonists indicates its role in modulating stress responses .

Clinical Findings and Case Studies

Despite its theoretical benefits, clinical trials revealed significant drawbacks. In one study involving patients treated with this compound, two individuals exhibited extrapyramidal symptoms as measured by the Abnormal Involuntary Movement Scale (AIMS) . Additionally, concerns regarding liver and muscle toxicity led to the discontinuation of further development .

Long-term Effects and Safety

A retrospective analysis indicated that while long-term antipsychotic use generally does not increase severe physical morbidity leading to hospitalization, this compound's risk profile raised alarms. The following table summarizes findings from various studies regarding mortality outcomes associated with different antipsychotics:

Antipsychotic All-Cause Mortality Cardiovascular Mortality Suicide Mortality
Clozapine0.39 (95% CI: 0.36-0.43)0.55 (95% CI: 0.47-0.64)0.21 (95% CI: 0.15-0.29)
This compoundNot specifiedNot specifiedNot specified
HaloperidolHigher riskHigher riskHigher risk

The data suggest that while clozapine may reduce mortality rates significantly compared to other antipsychotics, this compound's adverse effects limited its clinical utility .

Propriétés

IUPAC Name

7-fluoro-2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4S/c1-11-9-13-16(22-7-5-21(2)6-8-22)19-15-10-12(18)3-4-14(15)20-17(13)23-11/h3-4,9-10,20H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHUBOISLBWHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=C(C=C(C=C3)F)N=C2N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976813
Record name Flumezapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61325-80-2
Record name Flumezapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61325-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flumezapine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061325802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumezapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUMEZAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA9GM10X6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.